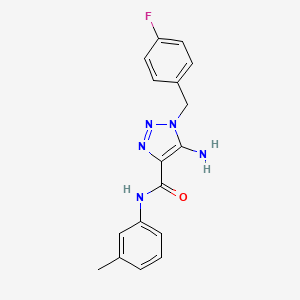![molecular formula C8H17NO B2863787 3-[(2-Methylbutan-2-yl)oxy]azetidine CAS No. 1343048-51-0](/img/structure/B2863787.png)
3-[(2-Methylbutan-2-yl)oxy]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylbutan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is also known by its IUPAC name, 3-(tert-pentyloxy)azetidine . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-pentyloxy group attached to the third carbon of the azetidine ring .
准备方法
The synthesis of 3-[(2-Methylbutan-2-yl)oxy]azetidine typically involves the reaction of azetidine with tert-pentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond between the azetidine and the tert-pentyl group . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
化学反应分析
3-[(2-Methylbutan-2-yl)oxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-pentyloxy group may yield tert-pentyl ketone or tert-pentyl carboxylic acid .
科学研究应用
3-[(2-Methylbutan-2-yl)oxy]azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of azetidine-containing compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-Methylbutan-2-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and the tert-pentyloxy group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their function and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-[(2-Methylbutan-2-yl)oxy]azetidine can be compared with other azetidine derivatives and compounds containing similar functional groups. Some similar compounds include:
3-(tert-Butyloxy)azetidine: This compound has a tert-butyloxy group instead of a tert-pentyloxy group.
3-(tert-Pentyloxy)pyrrolidine: This compound has a pyrrolidine ring instead of an azetidine ring.
3-(tert-Pentyloxy)aziridine: This compound has an aziridine ring, which is a three-membered nitrogen-containing ring.
The uniqueness of this compound lies in its specific combination of the azetidine ring and the tert-pentyloxy group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
3-(2-methylbutan-2-yloxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIYQBCOCCUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

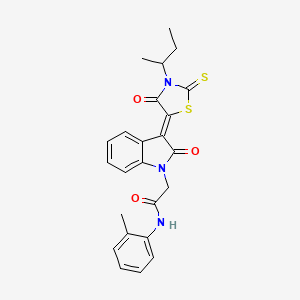
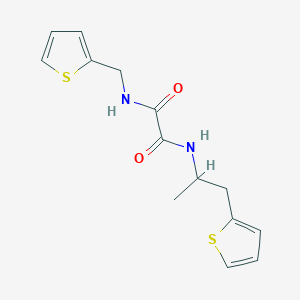
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)
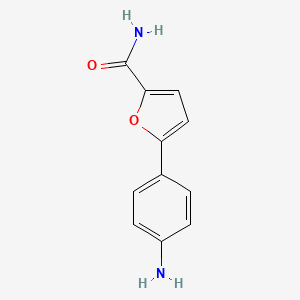

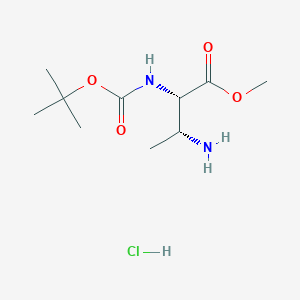

![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)
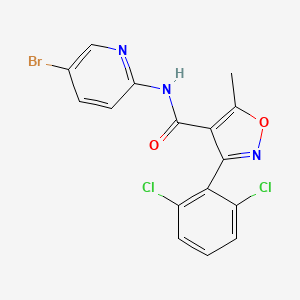
![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)
